molecular formula C26H21F2N3O3S B2608735 2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 894562-64-2

2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2608735
CAS No.: 894562-64-2
M. Wt: 493.53
InChI Key: KOGAAPMUXGBPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3’-(3,4-difluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a spiro-indole-thiazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(3,4-difluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiazolidine Ring: The thiazolidine ring is formed by reacting the indole derivative with a thiol and an aldehyde or ketone.

    Spiro Compound Formation: The spiro linkage is introduced by cyclization reactions, often involving the use of strong acids or bases to facilitate the formation of the spiro-indole-thiazolidine structure.

    Final Acetamide Formation: The final step involves the acylation of the spiro compound with 4-ethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted derivatives with additional functional groups on the aromatic rings.

Scientific Research Applications

2-[3’-(3,4-difluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins and enzymes.

    Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3’-(3,4-difluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole and thiazolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole core.

    Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring.

Uniqueness

What sets 2-[3’-(3,4-difluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide apart is its spiro linkage, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c1-2-16-7-9-17(10-8-16)29-23(32)14-30-22-6-4-3-5-19(22)26(25(30)34)31(24(33)15-35-26)18-11-12-20(27)21(28)13-18/h3-13H,2,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGAAPMUXGBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.